Cas no 1807275-88-2 (2-Chloro-3-methyl-5-nitrobenzylamine)
2-Chloro-3-methyl-5-nitrobenzylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-methyl-5-nitrobenzylamine
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- Inchi: 1S/C8H9ClN2O2/c1-5-2-7(11(12)13)3-6(4-10)8(5)9/h2-3H,4,10H2,1H3
- InChI Key: TUMMPDQNHRMAEJ-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CC(=CC=1CN)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- XLogP3: 1.6
- Topological Polar Surface Area: 71.8
2-Chloro-3-methyl-5-nitrobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013974-250mg |
2-Chloro-3-methyl-5-nitrobenzylamine |
1807275-88-2 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
| Alichem | A010013974-500mg |
2-Chloro-3-methyl-5-nitrobenzylamine |
1807275-88-2 | 97% | 500mg |
831.30 USD | 2021-07-05 | |
| Alichem | A010013974-1g |
2-Chloro-3-methyl-5-nitrobenzylamine |
1807275-88-2 | 97% | 1g |
1,564.50 USD | 2021-07-05 |
2-Chloro-3-methyl-5-nitrobenzylamine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Chloro-3-methyl-5-nitrobenzylamine
Comprehensive Overview of 2-Chloro-3-methyl-5-nitrobenzylamine (CAS No. 1807275-88-2)
2-Chloro-3-methyl-5-nitrobenzylamine (CAS No. 1807275-88-2) is a specialized nitroaromatic compound with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its chloro, methyl, and nitro functional groups, serves as a versatile intermediate in organic synthesis. Its unique structural features make it valuable for developing drug candidates and crop protection agents, aligning with current trends in green chemistry and sustainable synthesis.
The growing demand for high-purity intermediates like 2-Chloro-3-methyl-5-nitrobenzylamine reflects industry shifts toward precision medicine and targeted agrochemicals. Researchers frequently search for "nitrobenzylamine derivatives" or "CAS 1807275-88-2 supplier" to source this compound for structure-activity relationship (SAR) studies. Its role in heterocyclic synthesis also attracts attention from developers of biodegradable materials and catalysts.
From a synthetic perspective, 2-Chloro-3-methyl-5-nitrobenzylamine exemplifies modern challenges in regioselective functionalization. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups creates opportunities for selective cross-coupling reactions—a hot topic in transition-metal catalysis research. Recent publications on "ortho-substituted benzylamines" highlight its utility in constructing N-heterocyclic scaffolds for kinase inhibitors.
Analytical characterization of this compound typically involves HPLC purity analysis and LC-MS confirmation, addressing the pharmaceutical industry's emphasis on quality by design (QbD). Environmental scientists studying "nitroaromatic degradation pathways" also reference this compound when evaluating microbial remediation techniques for industrial byproducts.
In material science applications, the nitro group in CAS 1807275-88-2 enables transformations into photoactive polymers—a rapidly growing field linked to organic electronics. Patent analyses reveal increasing use of such derivatives in conductive inks and flexible sensors, responding to market demands for wearable technology components.
Storage and handling protocols for 2-Chloro-3-methyl-5-nitrobenzylamine follow standard practices for light-sensitive compounds, with particular attention to moisture-controlled environments. These precautions align with GMP guidelines for fine chemical production, another frequent search term among quality control professionals.
The compound's crystallographic properties have gained attention in computational chemistry circles, particularly for modeling intermolecular interactions in multi-component crystals. Such studies support the development of co-crystal engineering strategies—an emerging approach to enhance API bioavailability.
Market analysts tracking the specialty chemicals sector note steady growth in demand for halogenated nitroaromatics like 1807275-88-2, driven by expanding contract research organizations and generic drug development pipelines. This trend underscores the compound's relevance in value-added chemical supply chains.
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